Foscolic acid
Description
Historical Context of Folic Acid Discovery and Early Investigations
The journey to understanding folic acid began in the 1930s with the work of researcher Lucy Wills. news-medical.net While investigating macrocytic anemia in pregnant women in India, Wills discovered a "new hemopoietic factor" in yeast and liver that could cure the condition. nih.govkarger.com This unknown substance was subsequently termed the "Wills' factor." nih.govkarger.com
Further research in the following years by various groups led to the identification of related factors from different sources, which were given interim names such as vitamin M (for its effect in monkeys) and vitamin Bc (for its role in chicks). nih.govkarger.com The term "folic acid" was first used in recognition of its presence in leafy greens. nih.gov The culmination of this early research occurred between 1943 and 1945, when competing research groups, one led by Robert Stokstad at Lederle Laboratories and another by Joseph John Pfiffner at Parke-Davis Research Laboratory, independently isolated the compound. nih.govkarger.com Shortly thereafter, the chemical structure was identified, and it was synthesized as pteroylglutamic acid by Robert Angier and his colleagues at Lederle Laboratories. karger.com
Table 1: Milestones in the Discovery and Synthesis of Folic Acid
| Year(s) | Key Discovery or Event | Principal Investigator(s)/Group |
|---|---|---|
| 1931 | Identification of a "new hemopoietic factor" (Wills' factor) that prevents anemia in pregnancy. news-medical.netnih.gov | Lucy Wills |
| Late 1930s | Isolation of folate from brewer's yeast. news-medical.net | - |
| 1941 | First extraction of folate. news-medical.net | Mitchell and others |
| 1943 | Isolation of the pure crystalline form of folate. news-medical.net | Bob Stokstad |
| 1943-1945 | Chemical identification and synthesis as pteroylglutamic acid. nih.govkarger.com | Robert Angier et al. (Lederle Laboratories) |
| 1948 | Clinical proof of efficacy for the first anti-cancer drug, Aminopterin (an antifolate). news-medical.net | Dr. S. Farber |
Folic Acid as a Pteroylglutamic Acid Framework in Biological Systems
Chemically, folic acid is known as pteroylglutamic acid, a name that describes its three constituent components: a pteridine (B1203161) ring system, para-aminobenzoic acid (PABA), and glutamic acid. news-medical.netnih.govyoutube.com The core of the molecule is the heterocyclic pterin (B48896) structure, which is composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. nih.gov This pteridine portion and the PABA moiety are directly involved in the metabolic reactions of folate. news-medical.net
The full chemical name for folic acid is N-(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid. wikipedia.org In biological systems, folic acid itself is a precursor and must be converted into its biologically active forms. news-medical.net This conversion primarily occurs in the liver, where the enzyme dihydrofolate reductase reduces folic acid first to dihydrofolate (DHF) and then to tetrahydrofolate (THF). nih.gov THF is the central coenzyme form that can accept, carry, and transfer one-carbon units. news-medical.netnih.gov
Overview of Folic Acid's Foundational Roles in Cellular Biochemistry
The primary and most critical function of folic acid derivatives in cellular biochemistry is to act as cofactors in one-carbon metabolism. news-medical.netnih.gov This involves the transfer of single-carbon groups (such as methyl, methylene, and formyl groups) in a wide array of essential biosynthetic reactions. wikipedia.orgresearchgate.net
Key processes dependent on folate coenzymes include:
DNA Synthesis and Repair: Folates are indispensable for the synthesis of the nitrogenous bases required for DNA, particularly thymine (B56734) and purines (adenine and guanine). nih.govnews-medical.netresearchgate.net This role makes folic acid fundamentally important for cell division and growth, which is especially critical in rapidly proliferating tissues like hematopoietic cells. news-medical.net
Amino Acid Metabolism: Folate coenzymes are involved in the interconversion of amino acids, such as the synthesis of methionine from homocysteine. wikipedia.orgresearchgate.net This reaction is also linked to the production of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA methylation.
RNA Synthesis: The synthesis of purines is also a necessary step for RNA production, although protein synthesis and RNA transcription are generally less affected by folate deficiency than DNA synthesis. news-medical.net
Scope and Significance of Academic Research on Folic Acid
Academic research on folic acid is extensive and has had a significant impact on public health. A major focus of this research has been the link between maternal folate status and the risk of neural tube defects (NTDs) in newborns. harvard.edunih.gov Landmark studies in the 1980s and 1990s provided strong evidence that periconceptional folic acid supplementation could significantly reduce the incidence of NTDs like spina bifida and anencephaly. harvard.eduoup.com This research led to public health policies and the mandatory fortification of certain foods with folic acid in many countries. harvard.edumdpi.com
Beyond NTDs, research has explored the role of folic acid in other areas:
Cardiovascular Health: Folic acid's role in homocysteine metabolism has prompted studies into its potential to reduce the risk of cardiovascular diseases. nih.govmdpi.com
Cancer Research: The critical role of folate in DNA synthesis and methylation has made it a dual-edged sword in cancer research. While folate deficiency can be a risk factor, high levels of folic acid have also been investigated for potentially promoting the growth of pre-existing cancers. news-medical.netmdpi.commdpi.com Antifolate drugs, which block the action of folate, were among the first effective cancer chemotherapies. news-medical.net
Fetal Development: Ongoing studies examine the association between folic acid supplementation and other pregnancy outcomes, including congenital heart defects, preterm birth, and fetal growth. nih.govresearchgate.netresearchgate.net
The study of folic acid continues to be a dynamic field, with research now delving into the complexities of folate transport, metabolism, and its interaction with genetic factors, such as polymorphisms in the MTHFR gene. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1-carboxy-1-hydroxyethyl)-hydroxyphosphoryl]-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O8P/c1-5(11,3(7)8)15(13,14)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHUYBJIYNRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(O)P(=O)(C(C)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862921 | |
| Record name | 2,2'-(Hydroxyphosphoryl)bis(2-hydroxypropanoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-95-0 | |
| Record name | Foscolic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ4QTB7YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Production Research
Industrial Synthesis Cycles and Processes
The industrial production of folic acid is a well-established multi-step chemical synthesis. The process typically involves the condensation of three key components: a pteridine (B1203161) derivative, p-aminobenzoic acid (PABA), and L-glutamic acid. A common industrial method is a one-pot synthesis that brings together these precursors to form the final folic acid molecule.
The process often begins with the reaction of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, and N-(4-aminobenzoyl)-L-glutamic acid. spectrumchemical.com This condensation reaction is followed by several purification steps, including acid extraction, water elutriation, alkali dissolution, and acidification, to yield the final product. spectrumchemical.com Industrial production can be carried out in either batch or continuous processing modes, with the latter being favored for large-scale, pharmaceutical-grade manufacturing due to its efficiency and consistency. chemanalyst.com Chemical synthesis routes are dominant in the market, boasting high scalability, cost-effectiveness, and product stability, with typical yields exceeding 85–90%. chemanalyst.com
| Stage | Key Reactants/Materials | Process Description |
|---|---|---|
| Condensation Reaction | 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 1,1,3-Trichloroacetone, N-(4-Aminobenzoyl)-L-glutamic acid, Sodium metabisulfite, Sodium carbonate | The core molecular structure of folic acid is formed by reacting the three main precursors. |
| Acid Extraction | Sulfuric acid | Impurities are removed by dissolving the product in an acidic solution. |
| Water Elutriation | Water | Further purification by washing with water. |
| Alkali Dissolution | Sodium hydroxide (B78521) (NaOH) | The product is dissolved in an alkaline solution to facilitate further purification. |
| Decolorization | Activated carbon | Colored impurities are removed. |
| Acidification | Hydrochloric acid (HCl) | Folic acid is precipitated from the solution by adjusting the pH. |
| Drying and Blending | - | The purified folic acid is dried and blended to ensure uniformity. |
| Milling | - | The final product is milled to the desired particle size. |
Advanced Chemical Synthesis Approaches
Research into the synthesis of folic acid and its derivatives continues to yield more sophisticated and efficient methods. These advanced approaches often focus on improving yield, purity, and the specificity of chemical transformations.
Reductive Amination Strategies
Reductive amination has been explored as a key strategy in the synthesis of folic acid. This reaction involves the formation of an imine or enamine intermediate followed by reduction to an amine. In the context of folic acid synthesis, this can be a powerful tool for coupling the pteridine moiety with the p-aminobenzoyl-L-glutamic acid portion of the molecule.
One notable application involves a novel reductive amination to link 2-acetylamino-4-hydroxy-6-formylpteridine with p-aminobenzoyl-L-glutamic acid. This method is particularly suitable for the incorporation of stable isotopes, which is valuable for bioavailability studies. Another approach has been the condensation of a 6-formylpterin (B158403) with a p-aminobenzoic acid ester or amide, followed by the reduction of the resulting Schiff base to form the N10-secondary amine.
Amide Bond Formation Techniques
The formation of the amide bond between the carboxylic acid of pteroic acid and the amino group of L-glutamic acid is a critical step in folic acid synthesis. Research in this area focuses on efficient and selective coupling methods.
A significant technique involves the penultimate formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate. This strategy utilizes protecting groups to ensure the specific formation of the desired amide linkage. The synthesis of pteroyloligo-γ-L-glutamates has been achieved through a mixed anhydride (B1165640) condensation of N10-trifluoroacetylpteroic acid with oligoglutamic acid tert-butyl esters. researchgate.net A variety of amide coupling reagents can be employed in these syntheses, including carbodiimides (like DCC and EDC), uronium salts (such as HATU and HBTU), and phosphonium (B103445) salts (like PyBOP). google.com
Novel Intermediate Utilization in Folic Acid Production
The development and use of novel intermediates have led to significant improvements in the synthesis of folic acid, particularly in terms of yield and purity. One such advancement is the use of a novel diimine intermediate. google.com
This diimine is formed by reacting a 2-substituted malondialdehyde with p-aminobenzoyl-L-glutamic acid. google.com The resulting diimine can then be reacted with triaminopyrimidinone in the presence of sulfite (B76179) to produce folic acid in high yield, with one patented process reporting yields of up to 84%. google.com This method offers a substantial improvement over older synthetic routes that often resulted in lower yields and the formation of byproducts. google.com
Isotopic Labeling Techniques for Folic Acid Derivatives in Research
Isotopically labeled folic acid and its derivatives are indispensable tools for studying the vitamin's metabolism, bioavailability, and distribution in biological systems. Stable isotopes, such as Carbon-13, are commonly incorporated into the folic acid molecule.
Carbon-13 Labeling
Carbon-13 (¹³C) is a non-radioactive, stable isotope that can be incorporated into the folic acid structure to trace its metabolic fate. The synthesis of multiply labeled folic acid allows for detailed bioavailability studies in human nutrition.
One method involves the synthesis of folic acid labeled with ¹³C₆ in the p-aminobenzoate moiety, starting from [¹³C₆]aniline. Another approach is the use of ¹³C₅-labeled L-glutamic acid to introduce the label into the glutamate (B1630785) portion of the molecule. eurisotop.com These labeled compounds can be administered and their presence and the appearance of their metabolites in biological samples, such as urine, can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This dual-label stable isotope dilution assay allows researchers to differentiate between the administered labeled folates and the unlabeled folates already present in the body, providing precise insights into folate metabolism. nih.gov
| Compound Name |
|---|
| Folic acid |
| p-Aminobenzoic acid (PABA) |
| L-glutamic acid |
| 2,4,5-triamino-6-hydroxypyrimidine sulfate |
| 1,1,3-trichloroacetone |
| N-(4-aminobenzoyl)-L-glutamic acid |
| 2-acetylamino-4-hydroxy-6-formylpteridine |
| 6-formylpterin |
| N-2-acetyl-N-10-trifluoroacetylpteroic acid |
| Dimethyl L-glutamate |
| Pteroic acid |
| N10-trifluoroacetylpteroic acid |
| 2-substituted malondialdehyde |
| Triaminopyrimidinone |
| [¹³C₆]aniline |
| Carbon-13 |
Deuterium (B1214612) Labeling
The introduction of deuterium into the Foscolic acid molecule is a critical technique for metabolic studies. Labeled this compound serves as a stable isotope tracer, allowing researchers to monitor its absorption, distribution, and metabolic fate in vivo without the use of radioactive materials.
One established method for producing deuterium-labeled this compound involves the synthesis of 3',5'-[2H2]folic acid (d2-folic acid). This process is achieved through the catalytic dehalogenation of a precursor, 3',5'-dibromofolate, using deuterium gas in the presence of a palladium/carbon catalyst. Subsequent purification is necessary to separate the desired d2-folic acid from any remaining starting material and other reduced forms. Analysis using proton NMR and mass spectrometry has confirmed a deuteration level of 70-75% at the targeted 3' and 5' positions of the p-aminobenzoate moiety, with no deuterium incorporation at other positions.
Another synthetic route allows for the introduction of four deuterium atoms, creating [2H4]Folic acid. This synthesis starts with the deuteration of p-aminobenzoic acid, which is then coupled with glutamic acid and 6-formylpterin. This [2H4]Folic acid can then be used as a starting component to prepare other labeled vitamers like tetrahydrofolate and 5-methyltetrahydrofolate.
The use of these labeled compounds has been instrumental in kinetic modeling of folate metabolism in humans. Studies involving the administration of deuterium-labeled this compound have helped to elucidate the turnover rates and pool sizes of folate in the body.
Table 1: Research Findings on Deuterium Labeling of this compound
| Labeled Compound | Synthetic Method | Key Findings | Reference |
|---|---|---|---|
| 3',5'-[2H2]Folic acid | Catalytic dehalogenation of 3',5'-dibromofolate with deuterium gas. | Achieved 70-75% deuteration at the 3',5'-positions. | |
| [2H4]Folic acid | Deuteration of p-aminobenzoic acid followed by coupling with glutamic acid and 6-formylpterin. | Serves as a precursor for other labeled folate vitamers. | |
| Labeled Urinary Folate | Administration of [2H4]Folic acid to human subjects. | Isotopic enrichment in urine was consistent with a kinetic model having rapid and slow turnover pools. | |
| Labeled Erythrocyte Folate | Supplementation with 3',5'-[2H2]Folic acid in human subjects. | Isotopic labeling of erythrocyte folate increased continuously over the supplementation period. |
Purification and Refining Processes for Synthetic this compound
The purification of synthetically produced this compound is essential to remove impurities generated during the manufacturing process. Common methods involve acid and alkali treatments followed by controlled crystallization.
Acid and alkali treatments are widely used to separate this compound from related impurities based on differences in solubility at various pH levels.
A common industrial process involves dissolving crude synthetic this compound in a dilute alkali solution, such as aqueous sodium hydroxide, to form a soluble salt like sodium folate. This alkaline solution typically contains between three to ten grams of this compound per liter. Impurities are then removed by treating the solution with a finely-divided solid adsorbent, such as magnesium hydroxide or calcium hydroxide, which adsorbs the impurities while the sodium folate remains in solution. After separating the solid adsorbent, the purified this compound is precipitated by acidifying the clarified solution to a pH of about three.
Another refining method involves a multi-step process that begins with dissolving the crude product in an acid, such as 15-25% hydrochloric acid, to obtain an acid extract. This extract is then subjected to an alkali dissolution step, where it is mixed with a solvent and an organic alkali solution to adjust the pH to 9.0-10.0. The mixture is heated, treated with an adsorbent, and filtered to yield a clarified alkali-soluble filtrate, which then proceeds to the crystallization stage. A similar purification process also describes an initial alkali solubilization, followed by activated carbon decolorizing, anti-oxidant treatment, and a subsequent sour molten treatment before final purification.
Table 2: Comparison of Acid and Alkali Purification Protocols
| Protocol Stage | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Initial Solubilization | Dissolving crude this compound in aqueous sodium hydroxide (approx. 3 moles alkali per mole of acid). | Dissolving crude this compound in 15-25% hydrochloric acid. | |
| Impurity Removal | Mixing with solid adsorbents like magnesium or calcium hydroxide at room temperature. | Heating the alkali-dissolved extract (pH 9.0-10.0) with an adsorbent at 65-90°C. | |
| Separation | Separation of the solid adsorbent and impurities from the aqueous sodium folate solution. | Filter pressing to obtain the alkali-soluble filtrate. | |
| Final Precipitation | Acidifying the clarified solution to a pH of about three to precipitate purified this compound. | Proceeding to a regulated acid crystallization step. |
Crystallization is the final step in the purification process, designed to produce high-purity, solid this compound. This process is carefully controlled to ensure the desired crystal structure and purity.
Following the acid and alkali treatments, the clarified this compound solution is subjected to controlled crystallization. In one method, the purified alkali solution filtrate is heated to between 80-90°C. The pH is then carefully adjusted to a range of 3.0-3.5 using diluted hydrochloric acid, which induces the crystallization of this compound as its solubility decreases. The temperature is subsequently reduced to 55-60°C before the final product is separated by centrifugation.
The resulting crystalline product is typically a dihydrate form of this compound. X-ray diffraction studies have determined that in this crystalline state, the molecule exists in an extended conformation with the pteridine ring in the keto form. Understanding the crystal structure is crucial as it has implications for the compound's stability and its interactions in biological systems.
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | 3',5'-[2H2]Folic acid | | 3',5'-dibromofolate | | 5-methyltetrahydrofolate | | 6-formylpterin | | Calcium hydroxide | | Deuterium | | Folic acid | | Glutamic acid | | Hydrochloric acid | | Magnesium hydroxide | | p-aminobenzoic acid | | Palladium | | Sodium folate | | Sodium hydroxide | | Tetrahydrofolate |
Biosynthetic Pathways and Enzymology Research
De Novo Folate Biosynthesis Across Diverse Organisms
The de novo synthesis of folate involves the formation of three main structural components: a pteridine (B1203161) ring, p-aminobenzoic acid (PABA), and a glutamate (B1630785) tail. nih.govresearchgate.netresearchgate.netresearchgate.net These components are synthesized separately and then joined together. researchgate.net The pathway is largely conserved across organisms that can synthesize folate. frontiersin.orgnih.govresearchgate.net
Microbial Folate Biosynthesis Pathways
In bacteria, the entire de novo folate biosynthesis pathway typically occurs in the cytosol. researchgate.net The process involves the formation of two precursors: PABA and a pteridine moiety, often referred to as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). pnfs.or.krpnfs.or.kr The combination of this pteridine moiety and PABA with glutamate units leads to the formation of folate, primarily in the form of tetrahydrofolate-polyglutamate (THF-polyglutamate). pnfs.or.krpnfs.or.kr The bacterial pathway involves four main stages: chorismate biosynthesis (via the shikimate pathway), PABA biosynthesis, DHPPP biosynthesis, and THF-polyglutamate biosynthesis. pnfs.or.krpnfs.or.kr Genes encoding folate-biosynthetic enzymes have been identified in various bacterial species. pnfs.or.kr For instance, genes involved in the THF-polyglutamate biosynthetic pathway, such as folC and folA, are commonly found in lactic acid bacteria (LAB). pnfs.or.kr Some bacteria can synthesize folate beyond their immediate growth requirements, a characteristic not influenced by the presence of folate in the medium in folate-overproducing strains. pnfs.or.kr
Plant Folate Biosynthesis Pathways
Unlike bacteria, folate biosynthesis in plants is compartmentalized, occurring across three different subcellular locations: plastids, mitochondria, and the cytosol. frontiersin.orgresearchgate.netnih.govresearchgate.net The pterin (B48896) moiety is synthesized from guanosine (B1672433) triphosphate (GTP) in the cytosol. frontiersin.orgresearchgate.netnih.govresearchgate.net PABA is formed from chorismate in the plastids. frontiersin.orgresearchgate.netnih.govresearchgate.net The final steps of the pathway, including the condensation of the pteridine and PABA moieties and the addition of glutamate units, are primarily localized in the mitochondria, resulting in the production of polyglutamylated THF. frontiersin.orgresearchgate.netresearchgate.netembopress.organnualreviews.org While the general steps are conserved, the compartmentalization and some enzymatic features distinguish the plant pathway from that of microbes. frontiersin.orgnih.gov
Comparative Enzymology of Folate Biosynthesis Across Kingdoms
The enzymes involved in folate synthesis are largely conserved in terms of function across plants and bacteria, and their corresponding genes are known in both groups. researchgate.net However, there are notable differences in enzyme structure and organization. In bacteria, enzymes are generally encoded by single genes. nih.gov In contrast, fungi and plants often have fused genes that result in multidomain enzymes. nih.govnih.gov For example, in Saccharomyces cerevisiae, the activities of dihydroneopterin aldolase (B8822740) (DHNA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), and dihydropteroate (B1496061) synthase (DHPS) are combined in a single enzyme encoded by the FOL1 gene. nih.gov In plants, a bifunctional enzyme catalyzes both 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and 7,8-dihydropteroate synthase activities, and this enzyme is localized in mitochondria. embopress.orgnih.gov Comparative genomic analyses have revealed complex patterns of gene fusion and fission events in the folate biosynthesis pathway across eukaryotes. nih.gov While the core steps are similar, variations exist, such as in certain Archaea that utilize different enzyme families for the synthesis of the pterin moiety. nih.govacs.org These differences in enzyme structure, organization, and compartmentalization across kingdoms highlight the evolutionary diversity within this essential metabolic pathway.
Key Enzymes and Their Catalytic Mechanisms in Folate Biosynthesis
Several key enzymes drive the folate biosynthesis pathway. Two of the initial and crucial enzymes are GTP Cyclohydrolase I and Dihydropteroate Synthase. nih.govresearchgate.netnih.gov
GTP Cyclohydrolase
GTP Cyclohydrolase I (GTPCHI, also known as GCH1 or GCYH-I) catalyzes the first committed and often rate-limiting step in the pterin branch of the folate biosynthesis pathway. frontiersin.orgnih.govnih.govresearchgate.netpnas.org This enzyme mediates the conversion of guanosine triphosphate (GTP) into 7,8-dihydroneopterin (B1664191) triphosphate and formate. frontiersin.orgnih.govnih.govpnas.orgwikipedia.org This reaction is a complex ring expansion that involves opening the imidazole (B134444) ring of GTP, expelling C8 as formate, and forming a six-membered dihydropyrazine (B8608421) ring using carbons from the ribose moiety of GTP. nih.gov
In microorganisms and mammals (where it's involved in tetrahydrobiopterin (B1682763) synthesis), GTPCHI typically exists as a homodecamer composed of approximately 26-kDa subunits. nih.govpnas.org Plant GTPCHI, however, can be a unique bimodular protein of approximately 50-kDa containing two GTPCHI-like domains in tandem. nih.govpnas.org Neither of these plant domains alone contains the full set of residues required for substrate binding and catalysis as seen in other GTPCHIs. nih.govpnas.org Plant GCHI is apparently cytosolic and, atypically, shows substrate inhibition by GTP. annualreviews.org
Dihydrofolate Reductase (DHFR) in Biosynthesis
Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the regeneration of active folate coenzymes. wikipedia.orgnih.govmdpi.com THF derivatives are essential one-carbon carriers required for the synthesis of purine (B94841) nucleotides, thymidylate, and certain amino acids. fao.orginfantrisk.comwikipedia.org This makes DHFR a critical enzyme for rapidly dividing cells, including microorganisms and cancer cells. pharmacologyeducation.orgwikipedia.org
Foscolic acid (CID 71112, CHEMBL2106759) is a chemical compound with the molecular formula C₆H₁₁O₈P and a molecular weight of 242.12 g/mol . ebi.ac.ukuni.luchemnet.com Computational predictions suggest a potential interaction with Dihydrofolate reductase (CHEMBL2902); however, these predictions consistently indicate that this compound is likely inactive against DHFR at various confidence levels (70%, 80%, and 90%). ebi.ac.uk As of the information gathered, there are no experimental bioactivity data available in the ChEMBL database for this compound, including specific assays demonstrating its activity or lack thereof against DHFR or other enzymes in the folate biosynthesis pathway. ebi.ac.uk Therefore, based on the currently available search results, a direct and active role for this compound in the enzymatic activity of DHFR within folate biosynthesis is not experimentally supported.
Genetic Regulation and Expression of Folate Biosynthesis Genes
The biosynthesis of folate in organisms capable of producing it de novo, such as plants, fungi, and many microorganisms, involves a series of enzymatic steps controlled by specific genes. wikipedia.orgmdpi.com Microbial folate biosynthesis, for instance, can involve up to 16 enzymatic steps. mdpi.com The genes implicated in this pathway have been identified in various microbial genomes. mdpi.com Studies have shown that the expression of folate synthesis genes can be increased during the exponential growth phase in bacteria, with increased polyglutamylation occurring during the stationary phase. mdpi.com This highlights the dynamic regulation of the pathway in response to cellular needs and growth phases. While the genetic regulation of folate biosynthesis is well-studied in various organisms, specific research detailing the influence or interaction of this compound with the genetic regulation and expression of these genes was not found in the provided search results.
Strategies for Targeting Folate Biosynthesis for Antimicrobial Development
Given the essential nature of folate biosynthesis for many microorganisms and its absence in humans (who obtain folate from their diet), this pathway represents an attractive target for the development of antimicrobial agents. wikipedia.orgnih.govmdpi.com Inhibiting key enzymes in this pathway can effectively halt the growth and proliferation of pathogens. pharmacologyeducation.orgwikipedia.org
Enzyme Inhibition as a Therapeutic Approach
Enzyme inhibition is a primary strategy for targeting folate biosynthesis. Inhibitors, often referred to as antifolates, block the activity of specific enzymes in the pathway, thereby depleting the essential folate coenzymes required for critical cellular processes like DNA synthesis. pharmacologyeducation.orgwikipedia.org Dihydrofolate reductase (DHFR) is a particularly important target for antimicrobial and chemotherapeutic agents. pharmacologyeducation.orgwikipedia.org Examples of well-known DHFR inhibitors include methotrexate (B535133), trimethoprim, and pyrimethamine, which are used in the treatment of cancer, bacterial infections, and parasitic infections, respectively. pharmacologyeducation.orgwikipedia.orgmedchemexpress.com These inhibitors bind to the active site of DHFR, preventing the reduction of dihydrofolate. wikipedia.orgscbt.com While enzyme inhibition is a key strategy, and DHFR is a significant target, there is no experimental evidence from the search results to suggest that this compound acts as an inhibitor of DHFR or other enzymes in the folate biosynthesis pathway.
Structure-Based Drug Design in Antifolate Development
Structure-based drug design plays a crucial role in the development of antifolate agents. By understanding the three-dimensional structure of the target enzymes, such as DHFR, and their interactions with substrates and inhibitors, researchers can design molecules with improved binding affinity and specificity. wikipedia.org Crystallographic studies and computational modeling provide insights into the active site architecture and the key residues involved in catalysis and ligand binding. This information guides the synthesis of novel compounds with tailored structures to optimize their inhibitory potential and minimize off-target effects. wikipedia.org The development of various DHFR inhibitors with improved properties has benefited significantly from structure-based design approaches. While structure-based drug design is a vital tool in developing inhibitors for folate biosynthesis enzymes, there is no information available in the search results regarding the application of this approach specifically in relation to this compound or its potential as a lead compound for such development.
Metabolic Pathways and Biochemical Mechanisms Research
Folic Acid's Central Role in One-Carbon Metabolism
One-carbon metabolism comprises a network of interconnected biochemical pathways that are fundamental for cellular proliferation, differentiation, and survival. creative-proteomics.comsigmaaldrich.com Folate coenzymes are at the heart of this network, facilitating the transfer of one-carbon units such as methyl, methylene, and formyl groups. creative-proteomics.comoregonstate.edu
The transfer of methyl groups is a critical function of folate-mediated one-carbon metabolism. researchgate.net The most reduced form of THF, 5-methyltetrahydrofolate (5-methyl-THF), is the primary circulating form of folate in the body. sigmaaldrich.com It donates its methyl group in a crucial reaction for the synthesis of the amino acid methionine from homocysteine. uwec.eduoregonstate.edu This reaction is catalyzed by the enzyme methionine synthase, which requires vitamin B12 as a cofactor. oregonstate.edu The regenerated methionine can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and phospholipids. uwec.edusigmaaldrich.comnih.gov
The folate cycle is intricately linked with the methionine and homocysteine cycles. mdpi.com Homocysteine, a sulfur-containing amino acid, is a key intermediate in the metabolism of methionine. altmedrev.com It can be remethylated back to methionine in a reaction that requires 5-methyl-THF and vitamin B12. creative-proteomics.comresearchgate.net Alternatively, homocysteine can be directed to the transsulfuration pathway to be converted into another amino acid, cysteine. mdpi.com This pathway is dependent on vitamin B6. oregonstate.edu The interplay between these cycles is crucial for maintaining appropriate levels of methionine and homocysteine and for regulating the supply of SAM for methylation reactions. mdpi.com
Involvement in De Novo Nucleic Acid Synthesis
Folate coenzymes are indispensable for the de novo synthesis of nucleic acids, which are the building blocks of DNA and RNA. oregonstate.edunih.govnih.gov This involvement is critical for cell division and the maintenance of genetic material. researchgate.net
The synthesis of purine (B94841) nucleotides, adenine (B156593) and guanine, requires two one-carbon transfers from folate coenzymes. nih.govmdpi.com Specifically, 10-formyltetrahydrofolate (10-formyl-THF) donates one-carbon units at two steps in the purine biosynthesis pathway. nih.govresearchgate.net These reactions are catalyzed by the enzymes glycinamide (B1583983) ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase. nih.govresearchgate.net
Folate plays a crucial role in the synthesis of pyrimidine (B1678525) nucleotides, particularly thymidine (B127349). researchgate.netyoutube.com The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). sigmaaldrich.comnih.gov This reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate. uwec.edunih.gov The resulting dihydrofolate (DHF) is then reduced back to THF by the enzyme dihydrofolate reductase (DHFR), allowing it to re-enter the one-carbon pool. quizlet.com This cycle is essential for providing the necessary thymidine for DNA synthesis and repair. researchgate.netsigmaaldrich.com
Intracellular Transformations of Folic Acid
Dietary folic acid, which is the synthetic form of the vitamin, is not biologically active itself. oregonstate.edu Upon absorption, it must undergo a series of intracellular transformations to become metabolically active. nih.gov In the liver and other tissues, folic acid is first reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). researchgate.netyoutube.com THF can then be converted into various other folate coenzymes that carry one-carbon units in different oxidation states, such as 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, 10-formyltetrahydrofolate, and 5-methyltetrahydrofolate. nih.govnih.gov These transformations are crucial for enabling folate to participate in the diverse metabolic reactions of one-carbon metabolism. nih.gov
Interactive Data Tables
Key Enzymes in Folic Acid Metabolism
| Enzyme | Function |
| Dihydrofolate Reductase (DHFR) | Reduces folic acid to DHF and THF. youtube.com |
| Methionine Synthase | Catalyzes the remethylation of homocysteine to methionine. oregonstate.edu |
| Thymidylate Synthase | Catalyzes the synthesis of dTMP from dUMP. sigmaaldrich.com |
| Methylene-tetrahydrofolate Reductase (MTHFR) | Reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.gov |
Folate Derivatives and their Roles
| Folate Derivative | One-Carbon Unit | Primary Role |
| 5-Methyltetrahydrofolate | Methyl (-CH3) | Methionine synthesis. sigmaaldrich.com |
| 5,10-Methylenetetrahydrofolate | Methylene (-CH2-) | Thymidine synthesis. uwec.edu |
| 10-Formyltetrahydrofolate | Formyl (-CHO) | Purine synthesis. nih.gov |
Reduction to Dihydrofolate (DHF) and Tetrahydrofolate (THF)
The metabolic activation of foscolic acid begins with its reduction to dihydrofolate (DHF) and subsequently to tetrahydrofolate (THF). patsnap.comyoutube.com This two-step reduction is catalyzed by the enzyme dihydrofolate reductase (DHFR). nih.govwikipedia.org In the first step, DHFR reduces this compound to DHF. The DHF molecule is then further reduced by the same enzyme, DHFR, to form THF. youtube.comwikipedia.org This series of reactions is crucial as THF is the primary biologically active form of folate within the cell. infantrisk.com The reduction process is dependent on NADPH, which acts as an electron donor. wikipedia.org
The efficiency of this conversion can vary, and in humans, the activity of DHFR is notably slower compared to other species. nih.gov This can lead to the presence of unmetabolized this compound in circulation, particularly with high intake levels. nih.gov
Conversion to 5,10-Methylene-THF and 5-Methyl-THF
Once tetrahydrofolate (THF) is formed, it can be converted into various derivatives that participate in one-carbon metabolism. researchgate.net A key derivative is 5,10-methylenetetrahydrofolate (5,10-Methylene-THF), which is primarily formed from the reaction of THF with serine, a process that also yields glycine (B1666218). youtube.com
5,10-Methylene-THF stands at a critical metabolic crossroads. It can be utilized in the synthesis of thymidylate, a necessary component of DNA. sigmaaldrich.com Alternatively, it can be irreversibly reduced to 5-methyltetrahydrofolate (5-Methyl-THF) by the enzyme methylenetetrahydrofolate reductase (MTHFR). youtube.com 5-Methyl-THF is the most prevalent form of folate in the bloodstream and serves as a methyl donor for the conversion of homocysteine to methionine. healthline.com
Enzymatic Catalysis in Folate-Dependent Reactions
The various forms of tetrahydrofolate, derived from this compound, serve as coenzymes for a number of critical enzymatic reactions. These reactions are fundamental to the synthesis of nucleic acids and the metabolism of amino acids.
Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase (SHMT) is a key enzyme that catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. youtube.com This reaction is a major source of one-carbon units for the cell. The 5,10-methylene-THF produced by SHMT can then be used for the synthesis of purines and thymidylate, which are essential for DNA replication and repair. sigmaaldrich.com
Methylenetetrahydrofolate Reductase (MTHFR)
Methylenetetrahydrofolate reductase (MTHFR) plays a crucial role in directing the flow of one-carbon units. It catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. youtube.com This reaction is a key regulatory point in folate metabolism. The product, 5-methyl-THF, is the primary form of folate used in the remethylation of homocysteine to methionine. healthline.com Genetic variations in the MTHFR gene can impact the enzyme's efficiency and influence an individual's folate metabolism. zitawest.com
Methionine Synthase
Methionine synthase is a vital enzyme that utilizes 5-methyl-THF as a methyl donor to convert homocysteine into methionine. patsnap.com This reaction is not only important for regenerating the essential amino acid methionine but also for converting 5-methyl-THF back to THF. The regenerated THF can then re-enter the folate pool to be used in other metabolic pathways. youtube.com This process is also dependent on vitamin B12, which acts as an intermediate methyl carrier. patsnap.com
Glycinamide Ribonucleotide (GAR) Formyltransferase
Glycinamide ribonucleotide (GAR) formyltransferase is an enzyme involved in the de novo synthesis of purines, which are fundamental components of DNA and RNA. sigmaaldrich.com This enzyme utilizes a folate coenzyme, specifically 10-formyl-THF, to transfer a formyl group to glycinamide ribonucleotide (GAR). This reaction is an essential step in the formation of the purine ring structure. By providing the necessary one-carbon unit, the this compound metabolic pathway directly contributes to the biosynthesis of purines. sigmaaldrich.com
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme | Abbreviation | Function | Metabolic Pathway |
| Dihydrofolate Reductase | DHFR | Reduces this compound to DHF and then to THF. | Folate Activation |
| Serine Hydroxymethyltransferase | SHMT | Catalyzes the conversion of serine and THF to glycine and 5,10-methylene-THF. | One-Carbon Metabolism |
| Methylenetetrahydrofolate Reductase | MTHFR | Reduces 5,10-methylene-THF to 5-methyl-THF. | Folate Metabolism |
| Methionine Synthase | Converts homocysteine to methionine using 5-methyl-THF. | Methionine Synthesis | |
| Glycinamide Ribonucleotide Formyltransferase | GAR Formyltransferase | Transfers a formyl group in purine synthesis. | Purine Synthesis |
Cellular Transport Mechanisms of Folates
Extensive research into the chemical compound this compound reveals a significant lack of available scientific literature detailing its specific metabolic pathways and biochemical mechanisms, particularly concerning its interaction with cellular folate transport systems. Searches for direct research on this compound's relationship with the primary folate transporters—Reduced Folate Carrier (RFC) systems, Proton-Coupled Folate Transporter (PCFT), and Folate Receptor (FR)—yielded no specific results. The existing body of scientific work in this area is focused on folic acid and its derivatives, which are structurally distinct from this compound.
Reduced Folate Carrier (RFC) Systems
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates in mammalian cells and tissues, functioning as an anion exchanger. nih.govwikipedia.org It is ubiquitously expressed and plays a crucial role in maintaining cellular folate homeostasis at physiological pH. nih.govnih.gov Despite the well-documented importance of RFC in transporting various folate forms and antifolate drugs, a thorough review of scientific databases and literature finds no studies or data on the interaction between this compound and the RFC system. nih.gov Consequently, there are no available research findings on whether this compound is a substrate, inhibitor, or has any other effect on RFC-mediated transport.
Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT), or SLC46A1, is a high-affinity folate-proton symporter that is essential for the intestinal absorption of dietary folates. nih.govwikipedia.org Its function is optimal in acidic environments, such as the microclimate of the proximal small intestine. physoc.org PCFT is also vital for folate transport across the choroid plexus into the central nervous system. nih.gov However, there is no scientific literature or published research that investigates the relationship between this compound and the PCFT system. Therefore, details regarding its potential transport or inhibition via PCFT remain unknown.
Folate Receptor (FR)-Mediated Uptake
Folate Receptors (FRα, FRβ, and FRγ) are high-affinity, glycosylphosphatidylinositol (GPI)-anchored cell-surface glycoproteins that mediate the cellular uptake of folates via endocytosis. nih.govfratnow.com FRs, particularly FRα, bind folic acid and its reduced derivatives with high affinity and are overexpressed in various cancers, making them a target for diagnostics and therapy. nih.gov A comprehensive search for data on the interaction between this compound and any of the folate receptor subtypes has yielded no results. There is no evidence to suggest that this compound binds to these receptors or undergoes FR-mediated uptake.
Due to the absence of specific research on this compound's interaction with these transport systems, no data tables on binding affinities, transport kinetics, or inhibitory constants can be generated.
Analogues, Derivatives, and Antifolate Research
Structural Diversity of Folate Derivatives
Naturally occurring folates exhibit significant structural diversity, primarily stemming from variations in the reduction level of the pteridine (B1203161) ring, the type of one-carbon unit attached, and the length of the polyglutamate tail conjugated to the glutamate (B1630785) residue. The core structure of folates consists of a pteridine ring linked to a para-aminobenzoic acid (PABA) moiety, which is in turn conjugated to one or more L-glutamate residues qmul.ac.ukwikipedia.orgnutritionalassessment.org.
Folic acid, the fully oxidized form of the vitamin, is not the primary biologically active form found in nature nutritionalassessment.orgresearchgate.netfao.org. In biological systems, folic acid undergoes a two-step reduction catalyzed by the enzyme dihydrofolate reductase (DHFR) to yield dihydrofolate (DHF) and then tetrahydrofolate (THF) wikipedia.orgnutritionalassessment.orgnih.govproteopedia.orgwikipedia.orgnih.gov. This reduction occurs at the pteridine ring, with the addition of two hydrogen atoms to form DHF and four hydrogen atoms to form THF nutritionalassessment.orgresearchgate.netfao.orgresearchgate.net. THF is the essential coenzyme form that carries and transfers one-carbon units wikipedia.orgnih.govnih.gov.
Tetrahydrofolate derivatives can carry one-carbon units at the N5 position, the N10 position, or bridging the N5 and N10 positions nutritionalassessment.org. Common one-carbon units include methyl, methylene, methenyl, formyl, and formimino groups nutritionalassessment.org. Examples of these substituted folates include 5-methyltetrahydrofolate (5-methyl-THF) and 10-formyltetrahydrofolate (10-formyl-THF) wikipedia.orgnutritionalassessment.orgfao.orgnih.govhelsinki.finih.govfrontiersin.org. These modifications are crucial for the diverse roles of folates in one-carbon metabolism, such as the transfer of a methyl group in the synthesis of methionine from homocysteine (involving 5-methyl-THF) and the donation of formyl groups for purine (B94841) synthesis (involving 10-formyl-THF) wikipedia.orgnutritionalassessment.orgfao.orgfrontiersin.org.
A critical modification of folates in cells is the addition of a chain of glutamate residues to the gamma-carboxyl group of the initial glutamate moiety qmul.ac.ukwikipedia.orgnutritionalassessment.orgfao.orgnih.govfrontiersin.orgnih.govscholaris.canih.govresearchgate.net. This process, known as polyglutamylation, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) frontiersin.orgnih.govnih.gov. The number of glutamate residues in the tail can vary, typically ranging from one to seven or more qmul.ac.ukwikipedia.orgnih.gov. Polyglutamylation is essential for the efficient retention of folates within the cell and their compartmentalization within different organelles frontiersin.orgnih.govresearchgate.net. Furthermore, the polyglutamate tail enhances the binding affinity of folate coenzymes to many folate-dependent enzymes, thereby increasing their catalytic efficiency frontiersin.orgscholaris.caresearchgate.net. Structural studies have provided insights into how these polyglutamate tails interact with specific enzyme binding sites frontiersin.orgresearchgate.net.
Design and Synthesis of Folic Acid Analogues
The design and synthesis of folic acid analogues have been driven by the goal of developing compounds that can interfere with folate metabolism, primarily for therapeutic purposes, particularly in the treatment of cancer and infectious diseases. These analogues, often referred to as antifolates, are designed to target enzymes in the folate pathway, such as DHFR, thymidylate synthase (TS), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) guidetopharmacology.orgnih.gov.
The synthesis of folic acid analogues involves modifying different parts of the folic acid structure to alter their biological activity, specificity, and pharmacokinetic properties nih.govdigitellinc.commdpi.comacs.orgresearchgate.net. Modifications can be made to the pteridine ring, the PABA moiety, or the glutamate tail nih.govdigitellinc.comacs.org. For instance, alterations to the glutamate tail, such as replacing it with other amino acids like histidine or ornithine, have been explored to develop inhibitors of FPGS nih.govacs.org. Modifications to the pteridine ring or the linker region have also been pursued to improve binding affinity to target enzymes or to enhance cellular uptake digitellinc.commdpi.com. These structural changes aim to create analogues with enhanced inhibitory potency against specific enzymes or improved selectivity towards target cells, such as cancer cells that overexpress folate receptors researchgate.net.
Research has also focused on synthesizing novel heterocyclic systems that are structurally related to folic acid, often by incorporating the pteridine or pyrimidine (B1678525) core into new ring systems or by creating fused heterocycles based on the folic acid structure mdpi.comresearchgate.netnih.govnih.gov. These efforts aim to discover compounds with novel biological activities, including antibacterial or antifungal properties mdpi.comresearchgate.netnih.govnih.gov. Various synthetic routes have been explored to create these heterocyclic systems, involving reactions at different positions of the folic acid molecule researchgate.netnih.govnih.gov. The resulting compounds are then evaluated for their biological effects, providing insights into the relationship between structural modifications and biological activity mdpi.comresearchgate.netnih.govnih.gov.
Antifolate Agents and Their Molecular Targets
Antifolate agents are a class of drugs that interfere with folate metabolism, a critical pathway for processes such as DNA synthesis, cell division, and growth patsnap.comdrugbank.comnih.gov. These agents exert their effects by targeting key enzymes within this pathway mdpi.com. The primary molecular targets of antifolates include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and enzymes involved in purine synthesis like glycinamide ribonucleotide (GAR) formyltransferase and aminoimidazole carboxamide (AICAR) formyltransferase oncohemakey.comncats.ionih.govresearchgate.net. By inhibiting these enzymes, antifolates disrupt the production of nucleotides and other essential molecules, ultimately impairing cell replication patsnap.commdpi.com.
Dihydrofolate Reductase Inhibitors (e.g., Methotrexate)
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF) patsnap.comdrugbank.comnih.gov. THF and its derivatives are essential cofactors for the transfer of one-carbon units required for the de novo synthesis of purines, thymidylate, and certain amino acids patsnap.comdrugbank.comoncohemakey.com. Inhibitors of DHFR, such as methotrexate (B535133) (MTX), bind tightly to the enzyme, preventing the regeneration of THF drugbank.comoncohemakey.comashpublications.org. This inhibition depletes the cellular pools of THF cofactors, thereby blocking DNA synthesis and leading to cell cycle arrest and death, particularly in rapidly dividing cells like cancer cells patsnap.comdrugbank.comoncohemakey.com.
Methotrexate is a classical DHFR inhibitor that has been used extensively in the treatment of various cancers and other conditions oncohemakey.comashpublications.org. Its cytotoxic effects are largely mediated by its polyglutamated forms, which have prolonged intracellular half-lives and can also inhibit other folate-dependent enzymes oncohemakey.com.
Thymidylate Synthetase Inhibitors
Thymidylate synthase (TS) is another crucial enzyme targeted by antifolate agents. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor for thymidine (B127349) triphosphate (dTTP), which is essential for DNA synthesis researchgate.net. TS utilizes 5,10-methylene-THF as a one-carbon donor, which is oxidized to DHF during the reaction nih.govresearchgate.net. Inhibitors of TS, such as raltitrexed (B1684501) and pemetrexed (B1662193), directly block this enzyme, leading to a depletion of dTMP and consequently inhibiting DNA synthesis researchgate.netnih.gov. Pemetrexed is a multitargeted antifolate that inhibits TS, DHFR, and GAR formyltransferase oncohemakey.comncats.io.
Other Enzyme Inhibitors (e.g., GAR Formyltransferase)
Beyond DHFR and TS, other folate-dependent enzymes involved in purine synthesis can also be targets for antifolate agents oncohemakey.comnih.govresearchgate.net. Glycinamide ribonucleotide (GAR) formyltransferase and aminoimidazole carboxamide (AICAR) formyltransferase are enzymes that catalyze steps in the de novo purine biosynthesis pathway, requiring N10-formyltetrahydrofolate as a cofactor nih.govresearchgate.net. Inhibition of these enzymes disrupts the production of purine nucleotides, which are also essential components of DNA and RNA oncohemakey.comncats.io. Pemetrexed, for instance, is known to inhibit GAR formyltransferase in addition to DHFR and TS oncohemakey.comncats.io.
Mechanisms of Cellular Resistance to Antifolates
The development of cellular resistance is a major challenge in the clinical efficacy of antifolate therapy oncohemakey.comnih.govscilit.com. Cancer cells can acquire resistance through a variety of mechanisms that reduce the intracellular concentration or effectiveness of the drug ashpublications.orgnih.govscilit.commdpi.com. These mechanisms often involve alterations in drug transport, metabolism, or the target enzymes themselves mdpi.comashpublications.orgnih.gov.
Impaired Intracellular Influx
One significant mechanism of resistance is impaired intracellular influx of the antifolate agent ashpublications.orgscilit.commdpi.com. Classical antifolates, like methotrexate, primarily enter cells via the reduced folate carrier (RFC) ashpublications.orgnih.govmdpi.comresearchgate.net. Alterations in the expression or function of RFC can lead to decreased cellular uptake of the drug, thereby reducing its intracellular concentration and cytotoxic effect ashpublications.orgnih.govmdpi.com. Studies have shown that decreased RFC-mediated cellular uptake is a mechanism of resistance in some leukemia cells ashpublications.org. Additionally, increased efflux of antifolates mediated by transporters such as the multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) can also contribute to impaired intracellular accumulation and resistance ashpublications.orgnih.govmdpi.com.
Reduced Polyglutamylation
Intracellular polyglutamylation, catalyzed by folylpolyglutamate synthetase (FPGS), is crucial for the retention and enhanced activity of many antifolate agents, including methotrexate and pemetrexed ncats.ioashpublications.orgnih.govresearchgate.netcuni.cz. This process adds multiple glutamate residues to the antifolate molecule, resulting in polyglutamate forms that are less likely to be transported out of the cell and often have higher affinity for folate-dependent enzymes ncats.iomdpi.comresearchgate.netcuni.cz. Reduced polyglutamylation, often due to decreased FPGS activity or expression, can lead to diminished intracellular retention of antifolates and decreased inhibition of their target enzymes, thereby conferring resistance ashpublications.orgnih.govcuni.cz. Conversely, increased activity of gamma-glutamyl hydrolase (GGH), an enzyme that removes glutamate residues from polyglutamates, can also contribute to reduced intracellular polyglutamate levels and resistance researchgate.net.
Data on Antifolate Resistance Mechanisms:
Research has identified specific changes associated with antifolate resistance in various cell lines. For example, in methotrexate-resistant leukemia cells, a marked decrease in RFC-mediated cellular uptake and transcriptional silencing of the RFC gene were observed ashpublications.org. In contrast, resistance to 7-hydroxymethotrexate in other leukemia cells was linked to a significant decrease in FPGS activity ashpublications.org. Cross-resistance patterns to different antifolates can provide insights into the underlying resistance mechanism ashpublications.org.
| Antifolate Agent | Primary Target(s) | Mechanism of Resistance Examples |
| Methotrexate | DHFR, TS, GAR Formyltransferase | Impaired RFC influx, Reduced polyglutamylation, DHFR mutations ashpublications.orgnih.gov |
| Pemetrexed | TS, DHFR, GAR Formyltransferase | Reduced polyglutamylation, Altered transport ncats.ionih.gov |
| 7-Hydroxymethotrexate | (Metabolite of MTX) | Decreased FPGS activity ashpublications.org |
| Trimetrexate | DHFR | Less reliant on RFC or polyglutamylation ashpublications.org |
| Lometrexol | TS, GAR Formyltransferase | Impaired polyglutamylation due to decreased FPGS activity cuni.cz |
Mechanisms of resistance can be complex and multifactorial, involving a combination of these alterations mdpi.comnih.gov. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve the effectiveness of antifolate therapies nih.govdrugbank.com.
Due to the limited availability of specific research information on Foscolic acid directly related to the requested outline sections (analogues/derivatives in antifolate research, effects on target enzyme activity, and P-glycoprotein resistance), a comprehensive article strictly adhering to the provided structure cannot be generated from the search results. The search results primarily discuss folic acid and its known antifolate derivatives in these contexts, with no direct mention of this compound's role.
However, basic chemical information for this compound was found.
This compound: Basic Information
This compound has the molecular formula C6H11O8P. uni.lu Its chemical name is 2-[(1-carboxy-1-hydroxyethyl)-hydroxyphosphoryl]-2-hydroxypropanoic acid. uni.lu
Analytical Chemistry and Characterization Methodologies Research
Spectrophotometric Detection Techniques for Folic Acid
Spectrophotometry offers a rapid and accessible means for the quantification of Foscolic acid. These techniques are based on the principle that the molecule absorbs light at specific wavelengths, or can be chemically modified to produce a colored compound that absorbs in the visible region.
UV-Vis spectrophotometry is a fundamental technique for the quantification of this compound. The method is based on the inherent ability of the this compound molecule to absorb ultraviolet light. In acidic solutions, this compound exhibits a primary absorption maximum at approximately 282 nm. However, in a neutral or alkaline medium, such as a 0.1 M sodium hydroxide (B78521) solution, the molecule displays two distinct absorption maxima. These peaks are typically observed around 283 nm and 365 nm, which correspond to the electronic transitions within the pteridine (B1203161) ring and the p-aminobenzoylglutamic acid portions of the molecule, respectively. The intensity of this absorption, as dictated by the Beer-Lambert law, is directly proportional to the concentration of the compound in the solution.
Table 1: UV-Vis Spectrophotometric Data for this compound
| Solvent/pH Condition | Absorption Maximum (λmax) |
| Acidic Solution | ~ 282 nm |
| 0.1 M NaOH (Alkaline) | ~ 283 nm, ~ 365 nm |
Colorimetric detection provides an alternative spectrophotometric method, often used for samples where background interference is a concern in the UV region. This approach involves the chemical transformation of this compound into a colored product. One common method is the oxidative cleavage of the C9-N10 bond of the this compound molecule. This cleavage, often achieved using oxidizing agents like potassium permanganate or bromine water, yields 2-amino-4-hydroxy-6-pteridine carboxylic acid and p-aminobenzoylglutamic acid. The resulting aromatic amine (p-aminobenzoylglutamic acid) is then diazotized with sodium nitrite in an acidic medium, followed by coupling with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) or resorcinol. This series of reactions produces a stable and intensely colored azo dye, whose absorbance can be measured in the visible region of the electromagnetic spectrum, typically between 500 and 570 nm, to determine the initial concentration of this compound.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are paramount for the analysis of this compound, especially in complex matrices like food, biological fluids, and pharmaceutical preparations. These methods offer superior selectivity and sensitivity compared to direct spectrophotometry, allowing for the separation of this compound from interfering substances and related vitamers.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of this compound. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. In this method, a nonpolar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase. The mobile phase often consists of an aqueous buffer (such as phosphate, acetate, or citrate) and an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter, as it influences the retention time of this compound by altering its ionization state; a pH range of 2.5 to 7.0 is commonly used. Detection is most frequently accomplished using a UV detector set at the absorption maximum of this compound, around 280 nm.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., methanol, acetonitrile) |
| pH | Typically controlled between 2.5 and 7.0 |
| Detection | UV-Vis Detector at ~280-283 nm |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This enhancement is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. For this compound analysis, UHPLC methods often utilize similar reversed-phase chemistries (C18 columns) as HPLC but with shorter column lengths and smaller internal diameters. The increased efficiency of UHPLC allows for a significant reduction in solvent consumption and run times, which can be less than 3 minutes per sample, making it a highly efficient method for high-throughput screening of this compound in food and clinical samples.
Gas Chromatography (GC) is not suitable for the direct analysis of intact this compound due to the compound's low volatility and thermal instability. However, GC is a valuable tool for studying the degradation products of this compound. To make the degradation products amenable to GC analysis, they must first undergo a derivatization process to increase their volatility. This typically involves converting polar functional groups, such as carboxylic acids and amines, into less polar and more volatile esters or silyl ethers. For example, the p-aminobenzoic acid portion, a known degradation product, can be esterified and then analyzed by GC coupled with a mass spectrometry (MS) detector for definitive identification and quantification.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-amino-4-hydroxy-6-pteridine carboxylic acid |
| Acetonitrile |
| Bromine |
| Folic acid |
| This compound |
| Methanol |
| N-(1-naphthyl)ethylenediamine dihydrochloride |
| p-aminobenzoic acid |
| p-aminobenzoylglutamic acid |
| Potassium permanganate |
| Resorcinol |
| Sodium hydroxide |
Based on a comprehensive review of scientific literature, it appears there has been a misunderstanding regarding the subject of the requested article. The chemical compound "this compound" and "Folic acid" are distinct substances with different chemical structures and properties.
This compound: A compound with the chemical formula C₆H₁₁O₈P. There is a significant lack of publicly available research data corresponding to the specific analytical methodologies outlined in your request (e.g., gold cluster-based biosensors, detailed method validation parameters, pharmacopoeial assays, and stability studies).
Folic Acid (Vitamin B9): A well-researched vitamin with the chemical formula C₁₉H₁₉N₇O₆. There is extensive literature available covering all the topics specified in your outline for this compound.
The detailed and specific nature of the provided outline strongly pertains to the body of research available for Folic acid , not this compound.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided structure due to the absence of relevant research findings.
Please clarify if you intended for the article to be about Folic acid . If so, the requested article can be generated with the extensive data available.
Stability Studies of Folic Acid in Experimental Conditions
pH and Temperature Effects on Stability
Comprehensive, publicly available research detailing the degradation kinetics of this compound specifically across a wide range of pH and temperature conditions is limited. Stability is a crucial factor for aqueous formulations and analytical sample preparation. For analogous compounds like phosphinic acids, stability can be influenced by pH, as extreme acidic or alkaline conditions can catalyze hydrolysis, although many phosphinic acids exhibit considerable stability. Similarly, elevated temperatures can accelerate degradation pathways for many chemical compounds.
Without specific experimental data for this compound, a quantitative analysis cannot be presented. However, standard stability testing protocols would involve subjecting solutions of this compound to a matrix of pH values and temperatures, followed by quantification of the remaining parent compound and identification of any degradants over time using techniques like High-Performance Liquid Chromatography (HPLC).
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Primary Degradants |
|---|---|---|---|---|
| 2.0 | 40 | Data not available | Data not available | Data not available |
| 7.0 | 40 | Data not available | Data not available | Data not available |
| 9.0 | 40 | Data not available | Data not available | Data not available |
| 7.0 | 60 | Data not available | Data not available | Data not available |
Influence of Light and Oxidizing Agents
The susceptibility of a compound to light (photostability) and oxidizing agents is critical for determining appropriate storage and handling conditions. Detailed photostability studies for this compound, typically conducted according to ICH (International Council for Harmonisation) guidelines, were not found in publicly accessible literature. Such studies would involve exposing the compound to controlled light sources (e.g., UV and visible light) and monitoring for degradation.
| Condition | Duration | Percent Degradation | Major Degradation Products |
|---|---|---|---|
| UV Light Exposure (254 nm) | 24 hours | Data not available | Data not available |
| Visible Light Exposure | 7 days | Data not available | Data not available |
| 3% Hydrogen Peroxide | 48 hours | Data not available | Data not available |
Preclinical and in Vitro/in Vivo Research Models
In Vitro Cellular Models for Foscolic Acid Research
In vitro models are indispensable for dissecting the cellular and molecular functions of this compound. These systems allow for controlled experiments to study uptake, metabolism, and influence on cell behavior in isolation.
The overexpression of the folate receptor in many types of cancer cells makes them a key focus of this compound research. nih.gov Various cancer cell lines are employed to study the mechanisms of folate-targeted therapies and the impact of this compound on tumor cell growth.
KB Cells: Often used as a standard model for preclinical studies of folate-based agents, KB cells, a HeLa cell subclone, are known to overexpress the folate receptor. nih.govcore.ac.uk They are instrumental in evaluating the binding affinity and cellular uptake of new this compound derivatives and conjugates. nih.govresearchgate.net However, some studies suggest that the membrane-associated folate binding protein (mFBP) in KB cells may not be functional in the transport of certain antifolates like DDATHF. nih.gov
IGROV-1: This human ovarian adenocarcinoma cell line expresses high levels of folate receptors. core.ac.uk Research indicates that in IGROV-1 cells, this compound can preferentially protect against the cytotoxicity of certain antifolates, highlighting the functional role of the folate receptor in these cells. nih.gov
LoVo: The LoVo cell line, derived from human colon adenocarcinoma, is another model used in folate-related cancer research. core.ac.uk
L1210: The murine leukemia cell line L1210 and its subline L1210A (which expresses high levels of mFBP) serve as models to investigate the role of folate binding proteins in antifolate transport and cytotoxicity. nih.gov
MCF-7: This human breast adenocarcinoma cell line is used to study the cell-type-specific effects of this compound. nih.gov Studies have shown that this compound treatment can induce changes in the transcriptome of MCF-7 cells, though fewer transcripts are altered compared to other breast cancer cell lines like Hs578T. nih.gov The expression of folate transporters in MCF-7 cells is significantly higher compared to non-transformed MCF10A cells. researchgate.net
| Cell Line | Origin | Key Research Application in Folate Studies | Reference |
|---|---|---|---|
| KB | Human Cervical Carcinoma (HeLa subclone) | Standard model for folate receptor targeting; binding affinity studies. | nih.govcore.ac.uk |
| IGROV-1 | Human Ovarian Adenocarcinoma | Investigating cytotoxicity of antifolates and receptor function. | core.ac.uknih.gov |
| LoVo | Human Colon Adenocarcinoma | General folate-related cancer research. | core.ac.uk |
| L1210 / L1210A | Murine Leukemia | Studying the role of membrane folate binding protein in antifolate transport. | nih.gov |
| MCF-7 | Human Breast Adenocarcinoma | Analyzing cell-specific transcriptomic changes and transporter expression. | nih.govresearchgate.net |
Beyond cancer, the influence of this compound is studied in other cell types to understand its role in inflammation, nutrient absorption, and epithelial barrier function.
THP-1: The human monocytic cell line THP-1, derived from a patient with acute monocytic leukemia, is a widely used model for studying monocyte and macrophage biology. nih.gov These cells can be differentiated into macrophages to investigate inflammatory responses and are used to model the tumor microenvironment in vitro. nih.gov
HT29: This human colon adenocarcinoma cell line is a versatile model for intestinal research because it can be induced to differentiate into mature intestinal cells, including enterocytes and mucus-producing cells. nih.gov It is used to study the effects of this compound supplementation on cell proliferation, viability, and genomic stability in colorectal cancer cells. researchgate.net Short-term this compound supplementation has been shown to elevate proliferation at certain concentrations and improve genomic stability in HT-29 cells. researchgate.net
HCEC: Human Colonic Epithelial Cells (HCEC) provide a non-tumorigenic model to study the intestinal epithelium. researchgate.net They are used in conjunction with lines like HT29 to compare normal and cancerous cell responses to various compounds.
This compound plays a vital role in one-carbon metabolism, which is essential for DNA synthesis and methylation, and therefore crucial for cell division during embryonic development. nih.gov
Porcine Immature Oocytes: Porcine oocytes are a common model for studying mammalian oocyte maturation and early embryonic development due to their availability and physiological similarities to human oocytes. cuni.cz Research has shown that supplementing the in vitro maturation (IVM) medium with this compound can have beneficial effects on the developmental competence of porcine oocytes. researchgate.net It has been found to accelerate oocyte maturation by modifying the expression of proteins involved in key cell cycle pathways. researchgate.net
| Model System | Key Findings of this compound Supplementation | Reference |
|---|---|---|
| Porcine Immature Oocytes | Enhances oocyte and embryo developmental competence. | researchgate.net |
| Goat Immature Oocytes | Improves blastocyst production rate and reduces ROS levels. | nih.gov |
| Bovine Oocytes | Beneficial effect on fertilization rate and developmental competence. | researchgate.net |
To investigate the fundamental role of this compound in metabolism, researchers sometimes turn to simpler, autotrophic organisms.
Chlorella pyrenoidosa: This single-celled green alga is used to study the role of this compound in the metabolism of autotrophic cells. nih.gov Research using sulfonamides as antimetabolites to inhibit this compound biosynthesis in Chlorella pyrenoidosa has shown that a deficiency diminishes cell division more significantly than mass production, leading to an increase in cell size. nih.gov These studies help to understand the basic metabolic functions of the vitamin.
In Vivo Animal Models for Folate-Related Studies
In vivo models are crucial for understanding the systemic effects of this compound and for evaluating the efficacy of folate-targeted diagnostics and therapeutics in a whole-organism context.
Murine xenograft models, which involve transplanting human cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research. preprints.orgmdpi.com They are particularly valuable for studying folate receptor-positive cancers.
KB Tumor Xenografts: Nude mice bearing xenograft tumors derived from folate receptor-positive KB cells are a standard model. nih.gov These models are used to assess the tumor-targeting efficiency of novel this compound-based imaging agents, such as those for Positron Emission Tomography (PET). nih.govresearchgate.net Studies have demonstrated that radiolabeled this compound derivatives accumulate significantly in KB tumors, and this uptake can be blocked by pre-treatment with excess this compound, confirming the specificity of receptor-mediated targeting. nih.govresearchgate.net
Other Gynecological Cancer Xenografts: Besides KB cells, xenografts from other cell lines like the ovarian cancer line IGROV-1 are also used. nih.gov These models allow for the investigation of folate-targeting agents in tumor types that frequently overexpress the folate receptor, providing more clinically relevant systems. nih.govcore.ac.uk
Mammalian Embryonic Development Models
This compound's role in mammalian embryonic development has been extensively studied using various preclinical models, primarily in rodents. These studies have revealed that both deficiencies and excessive levels of this compound can have significant impacts on embryonic outcomes.
In mouse models, maternal supplementation with moderately high levels of this compound has been associated with adverse effects on embryonic development. One study reported that a diet supplemented with 10-fold higher this compound than the recommended intake for rodents led to embryonic loss, developmental delays, a higher incidence of ventricular septal defects, and thinner ventricular walls in the hearts of E14.5 embryos researchgate.net. Similarly, another study using a 20-fold higher this compound diet found associations with embryonic delay, growth retardation, and thinner ventricular walls in embryonic hearts at 14.5 days post coitum nih.gov. These findings suggest that excessive intake of this compound during pregnancy may disrupt normal embryonic development in mice researchgate.netnih.gov.
Conversely, this compound has demonstrated protective effects in mammalian embryos under certain stress conditions. In a study involving heat-stressed mouse embryos, the addition of this compound to the culture medium was found to ameliorate the inhibitory effects of heat stress on development nih.gov. Specifically, it increased blastocyst development and cell number while decreasing the levels of reactive oxygen species (ROS) nih.gov. Another study using a rat embryo culture model found that this compound had positive effects on embryos exposed to hypoxic conditions, which typically cause developmental delays jcpres.com.
The timing and dosage of this compound supplementation appear to be critical factors influencing embryonic development. Research has shown that both low and high levels of this compound before conception can be detrimental to oocyte follicular growth researchgate.net.
Table 1: Effects of this compound on Mammalian Embryonic Development in Rodent Models
| Model Organism | This compound Exposure | Observed Effects | Reference |
|---|---|---|---|
| Mouse | 10-fold higher than recommended intake | Embryonic loss, developmental delays, ventricular septal defects, thinner ventricular walls | researchgate.net |
| Mouse | 20-fold higher than recommended intake | Embryonic delay, growth retardation, thinner ventricular walls | nih.gov |
| Mouse | Supplementation during heat stress | Increased blastocyst development and cell number, decreased reactive oxygen species | nih.gov |
| Rat | Supplementation during hypoxic conditions | Improved embryonic development | jcpres.com |
Investigative Techniques in Preclinical Research
Cell Binding Studies (e.g., Radiofolate Tracers)
Cell binding studies are a crucial investigative technique in the preclinical research of this compound and its derivatives, particularly in the context of targeting cells that overexpress the folate receptor (FR). These studies often employ radiofolate tracers, which are this compound molecules labeled with a radioactive isotope.
The primary goal of these studies is to assess the binding affinity and specificity of this compound-based compounds to FR-positive cells. This is typically achieved by incubating the radiolabeled compound with cultured cells known to express the folate receptor, such as certain cancer cell lines nih.govmdpi.com. The amount of radioactivity associated with the cells is then measured to quantify the extent of binding.
A key aspect of these studies is to differentiate between specific and non-specific binding. Specific binding occurs when the radiofolate tracer binds to the folate receptor, while non-specific binding refers to the tracer adhering to other parts of the cell surface. To determine specific binding, a control experiment is often performed where the cells are co-incubated with a high concentration of non-radioactive this compound. This excess of unlabeled this compound competes with the radiofolate tracer for binding to the folate receptors, thus significantly reducing the amount of radioactivity associated with the cells if the binding is indeed receptor-mediated mdpi.com.
In vitro cell binding assays have been utilized to compare the binding of different radiofolate tracers across various cancer cell lines with varying levels of FR expression nih.gov. For instance, one study revealed that the in vitro specific binding of a novel 99mTc-radiofolate tracer ranged from 3.5% to 52% across different cell lines, reflecting the variable levels of folate receptor expression nih.gov.
Gene Expression and DNA Methylation Analysis in Model Systems
The analysis of gene expression and DNA methylation provides critical insights into the molecular mechanisms through which this compound influences cellular processes. This compound is a key player in one-carbon metabolism, which provides the methyl groups necessary for DNA methylation, an epigenetic modification that can regulate gene expression without altering the DNA sequence itself.
Studies in various model systems have demonstrated that this compound supplementation can lead to changes in both global and gene-specific DNA methylation patterns, which in turn can affect gene expression. For example, an in vitro study on adipocytes from patients with systemic lupus erythematosus (SLE) found that this compound treatment induced differential methylation at numerous CpG sites mdpi.comnih.gov. In adipocytes from normal-weight individuals, 755 CpG sites were differentially methylated, while in those from obese individuals, 92 CpG sites showed altered methylation mdpi.comnih.gov. These changes were associated with pathways related to immune regulation and metabolic processes mdpi.comnih.gov. The study also observed corresponding changes in gene expression, with LEP gene expression being upregulated in obese adipocytes and CREM2 expression increased in normal-weight adipocytes following this compound treatment mdpi.comnih.gov.
Another study, using the C2C12 myoblast cell line, investigated the effects of different folate concentrations on gene expression and DNA methylation during muscle cell differentiation researchgate.net. The results showed that folate supplementation significantly increased the mRNA expression of key myogenic regulatory factors, MyoD and myogenin researchgate.net. Furthermore, the study found that folate levels influenced the methylation status of the myogenin promoter, suggesting a direct link between this compound availability, DNA methylation, and the regulation of genes involved in development researchgate.net.
These investigative techniques, often employing methods like reverse transcription-polymerase chain reaction (RT-PCR) for gene expression analysis and bisulfite sequencing or methylation arrays for DNA methylation analysis, are essential for elucidating the epigenetic impact of this compound.
Following a comprehensive search for "this compound," no scientific literature or data specific to this compound could be located. The search results consistently returned information on "Folic acid," a different, though related, B vitamin.
Therefore, it is not possible to generate the requested article focusing solely on the molecular and cellular interactions of "this compound" as no research findings on this specific compound are available in the public domain based on the searches conducted.
To fulfill the user's request, verifiable and specific data for "this compound" would be required for each of the outlined sections:
Molecular and Cellular Interactions Research
Impact on Signaling Pathways and Enzyme Activities
Without such data, any generated content would not be scientifically accurate or specific to the subject of "Foscolic acid," thereby failing to meet the core requirements of the instructions.
Hypoxia-Inducible Factor (HIF-1α) Pathway
This compound has been shown to play a significant role in modulating the cellular response to low-oxygen conditions, primarily through its interaction with the Hypoxia-Inducible Factor (HIF-1α) pathway. plos.orgnih.gov Hypoxia, or reduced oxygen availability, is a known trigger for inflammatory responses in various cell types. nih.gov The cellular adaptation to hypoxia is largely governed by the transcription factor HIF-1, which consists of an oxygen-sensitive α-subunit (HIF-1α) and a stable β-subunit. plos.org Under hypoxic conditions, HIF-1α protein accumulates and translocates to the nucleus, where it mediates the transcription of genes involved in processes like angiogenesis, cell survival, and inflammation. plos.org
Research conducted on human monocytic THP-1 cells demonstrated that this compound attenuates hypoxia-induced inflammation by inhibiting the PI3K/Akt/HIF-1α signaling pathway. plos.orgnih.gov Pre-treatment of these cells with this compound led to a reduction in hypoxia-induced Akt phosphorylation and a subsequent decrease in the nuclear accumulation of HIF-1α protein. plos.orgnih.gov This inhibition of the HIF-1α pathway disrupts the downstream expression of inflammatory molecules. nih.gov The activity of specific inhibitors, such as LY294002 (a PI3K inhibitor) and KC7F2 (a HIF-1α inhibitor), mimicked the effects of this compound by reducing levels of hypoxia-induced inflammatory cytokines, further confirming the pathway's involvement. nih.gov Conversely, activators of this pathway, like insulin (B600854) (an Akt activator) and dimethyloxallyl glycine (B1666218) (DMOG, a HIF-1α activator), induced an over-expression of these cytokines, an effect that was effectively blocked by this compound. nih.gov These findings establish that this compound's mechanism for repressing hypoxia-induced inflammation is directly linked to its ability to down-regulate the PI3K/Akt/HIF-1α pathway. plos.orgnih.gov
Cytokine and Inflammatory Mediator Regulation (e.g., IL-1β, TNF-α, IL-10)
This compound demonstrates a significant capacity to modulate the balance of pro- and anti-inflammatory cytokines, particularly under inflammatory conditions induced by hypoxia or bacterial endotoxins like lipopolysaccharide (LPS). nih.govnih.gov This regulatory function is crucial in controlling the intensity and duration of an inflammatory response.
In studies involving hypoxia-induced inflammation in THP-1 cells, pretreatment with this compound resulted in a marked decrease in the production and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). plos.orgnih.gov TNF-α is a key mediator in initiating and sustaining inflammation during hypoxia. researchgate.net Simultaneously, this compound treatment led to an increase in both the mRNA and protein levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). plos.orgnih.gov
Similar effects have been observed in LPS-activated microglia cells. This compound pretreatment significantly inhibited the production of IL-1β and TNF-α in a dose-dependent manner. nih.gov In the same model, this compound was found to upregulate the expression of IL-10. nih.gov IL-10 is a potent anti-inflammatory cytokine that can inhibit the production of pro-inflammatory mediators like TNF-α and IL-1β in mononuclear phagocytes. nih.gov This shift from a pro-inflammatory to an anti-inflammatory cytokine profile highlights this compound's ability to polarize the immune response towards resolution. nih.gov
| Cytokine | Classification | Observed Effect of this compound Treatment | Cell Model | Inducer |
|---|---|---|---|---|
| Interleukin-1β (IL-1β) | Pro-inflammatory | Decreased Expression/Secretion | THP-1 Cells, BV-2 Microglia | Hypoxia, LPS |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory | Decreased Expression/Secretion | THP-1 Cells, BV-2 Microglia | Hypoxia, LPS |
| Interleukin-10 (IL-10) | Anti-inflammatory | Increased Expression/Secretion | THP-1 Cells, BV-2 Microglia | Hypoxia, LPS |
Endothelial Nitric Oxide Synthase (eNOS) Modulation
This compound plays a crucial role in maintaining vascular health by modulating the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels. nih.govfrontiersin.org NO is a fundamental mediator of vascular homeostasis, responsible for vasodilation and inhibiting processes that lead to vascular disease. frontiersin.org A reduction in NO bioavailability is a hallmark of endothelial dysfunction. frontiersin.org
Research shows that this compound enhances eNOS activity through multiple mechanisms. One key action is the modulation of the enzyme's phosphorylation status. nih.gov this compound promotes the dephosphorylation of eNOS at its negative regulatory sites while increasing phosphorylation at its positive regulatory sites. nih.gov This shift in phosphorylation favors an activated state of the enzyme, leading to increased NO production. nih.gov This process is partly dependent on the PI3K/Akt signaling pathway. nih.gov
Furthermore, the active metabolite of this compound, 5-methyltetrahydrofolate (MTHF), has been shown to directly improve eNOS function. nih.gov In situations where eNOS becomes "uncoupled" due to a deficiency of its essential cofactor tetrahydrobiopterin (B1682763) (BH4), the enzyme produces superoxide (B77818) radicals instead of NO. MTHF can revert this dysfunction, reducing superoxide production and enhancing NO synthesis. nih.gov This dual action—decreasing harmful superoxide and increasing beneficial NO—provides a direct mechanism for improving endothelial function. nih.gov this compound also influences the interaction of eNOS with regulatory proteins such as caveolin-1 (B1176169) and Heat-Shock Protein 90, altering these associations in a way that favors increased enzyme activity. nih.gov
Oxidative Stress and Antioxidant Actions of this compound
This compound exhibits significant antioxidant properties, contributing to the mitigation of oxidative stress, which is defined as an imbalance between pro-oxidant molecules, like reactive oxygen species (ROS), and the body's antioxidant defenses. nih.gov This imbalance is implicated in the development and progression of numerous chronic diseases. nih.gov
The antioxidant activity of this compound is mediated through several pathways. nih.gov A meta-analysis of randomized controlled trials concluded that this compound supplementation can significantly improve markers of the antioxidative defense system. nih.govresearchgate.netnih.gov Specifically, supplementation was found to increase the serum concentrations of key antioxidants, including glutathione (B108866) (GSH) and to boost the total antioxidant capacity (TAC). nih.govresearchgate.netnih.gov Glutathione is a critical intracellular antioxidant that plays a direct role in neutralizing ROS.
In addition to enhancing antioxidant levels, this compound has been shown to reduce the levels of markers of oxidative damage. The same meta-analysis found that this compound supplementation significantly decreased serum concentrations of malondialdehyde (MDA), a well-established marker of lipid peroxidation caused by oxidative stress. nih.govresearchgate.netnih.gov Part of this antioxidant effect may be linked to its role in homocysteine metabolism; by facilitating the remethylation of homocysteine to methionine, this compound lowers plasma homocysteine levels, which in turn may reduce ROS formation and increase TAC. nih.gov this compound and its metabolites can also act as direct scavengers of superoxide radicals, further contributing to the reduction of oxidative stress and the protection of vascular endothelial function. uiowa.edu
| Biomarker | Role in Oxidative Stress | Effect of this compound Supplementation |
|---|---|---|
| Total Antioxidant Capacity (TAC) | Measure of overall antioxidant status | Significantly Increased |
| Glutathione (GSH) | Major intracellular antioxidant | Significantly Increased |
| Malondialdehyde (MDA) | Marker of lipid peroxidation/damage | Significantly Reduced |
| Superoxide Radicals | Reactive oxygen species | Directly Scavenged |
Emerging Research Directions and Future Perspectives
Understanding Complex Gene-Gene and Gene-Environment Interactions in Folate Metabolism
Folate metabolism is influenced by a complex interplay of genetic factors and environmental conditions, including nutrient intake and lifestyle. mdpi.com, ebi.ac.uk Research in this area investigates how variations in genes encoding folate pathway enzymes and transporters interact with environmental factors to affect folate status and disease risk, such as neural tube defects. ebi.ac.uk, antibodysociety.org, Genome-wide association studies (GWAS) are used to identify genetic loci associated with folate metabolites and gene-environment interactions. nih.gov There is no specific information in the search results detailing the involvement of Foscolic acid in these complex gene-gene and gene-environment interactions within folate metabolism.
Optimization of Folate-Related Interventions Based on Metabolic Impairments
Research is exploring how to optimize interventions related to folate, such as supplementation or dietary recommendations, based on individual metabolic profiles and impairments. Understanding how genetic variations or other factors affect folate metabolism can help tailor interventions for better efficacy and to avoid potential adverse effects. mdpi.com Studies using metabolomics are beginning to reveal how different forms of folate intake can affect downstream metabolic pathways differently. The provided information does not include research on optimizing interventions based on metabolic impairments specifically in relation to this compound.
Integration of Multi-Omics Data in Folate Research
The integration of data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important in biological research., Multi-omics approaches provide a more comprehensive understanding of complex biological systems and metabolic pathways like folate metabolism. These integrated approaches can help identify biomarkers, understand disease mechanisms, and inform drug discovery., While multi-omics is being applied to study folate metabolism and its impact on health and disease, there is no specific mention in the search results of multi-omics data integration being used to study this compound.
Basic Chemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 71112 | nih.gov |
| Molecular Formula | C6H11O8P | nih.gov, ebi.ac.uk |
| Molecular Weight | 242.01915 Da (Monoisotopic), 242.12 (Avg) | nih.gov, ebi.ac.uk |
| SMILES | CC(C(=O)O)(O)P(=O)(C(C)(C(=O)O)O)O | nih.gov |
| InChIKey | RBMHUYBJIYNRLY-UHFFFAOYSA-N | nih.gov, ebi.ac.uk |
Development of Advanced Biosensing Platforms for Folate Detection in Research
[Content for this section could not be generated as the search for "this compound" in the context of folate detection biosensors did not yield relevant scientific information.]
Q & A
Q. What are the standard protocols for synthesizing Foscolic acid in laboratory settings?
Methodological Answer: Synthesis typically involves phosphorylation of glycolic acid using phosphorus oxychloride (POCl₃) under controlled anhydrous conditions. Key steps include:
- Reagent purification : Pre-dry glycolic acid via azeotropic distillation with toluene .
- Phosphorylation : React glycolic acid with POCl₃ in a 1:1 molar ratio at 0–5°C for 2 hours, followed by gradual warming to room temperature .
- Workup : Neutralize excess POCl₃ with ice-cold water, isolate via rotary evaporation, and purify using ion-exchange chromatography . Validation: Confirm purity via HPLC (≥98%) and structural identity via P NMR (δ = 3.5–4.0 ppm) .
Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural integrity?
Methodological Answer: A tiered approach is recommended:
- Primary screening : Use HPLC with UV detection (λ = 210 nm) and a C18 column to assess purity .
- Structural confirmation : Employ H NMR (to confirm glycolic acid backbone) and P NMR (to verify phosphorylation) .
- Quantitative analysis : Pair ion chromatography with conductivity detection for phosphate content validation . Note: Cross-validate results with FT-IR (P=O stretch at 1250–1200 cm⁻¹) to rule out degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies often arise from variability in experimental design. Mitigate via:
- Standardized assays : Use cell lines with documented this compound sensitivity (e.g., HeLa) and normalize data to internal controls (e.g., ATP levels) .
- Dose-response calibration : Establish EC₅₀ values across ≥3 independent replicates to account for batch-to-batch synthesis variability .
- Meta-analysis : Apply random-effects models to pooled data from studies meeting predefined quality criteria (e.g., adequate blinding, sample size >30) .
Q. What strategies optimize this compound's stability in aqueous solutions for long-term enzymatic studies?
Methodological Answer: Stability is pH-dependent. Optimize using:
- Buffer selection : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid competing ionization .
- Temperature control : Store solutions at –20°C with 0.02% sodium azide to inhibit microbial growth .
- Stability monitoring : Perform weekly HPLC checks for degradation products (e.g., glycolic acid peaks) .
Q. How can researchers identify novel applications of this compound using computational modeling?
Methodological Answer: Leverage molecular docking and QSAR:
- Target prioritization : Screen against databases like PubChem BioAssay for understudied targets (e.g., phosphoglycerate mutase) .
- Docking protocols : Use AutoDock Vina with Lamarckian GA parameters; validate poses via MD simulations (≥100 ns) .
- Experimental correlation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays .
Methodological & Reproducibility Focus
Q. What frameworks are recommended for designing reproducible studies on this compound's metabolic interactions?
Methodological Answer: Adopt the PICO framework :
- Population : Specify cell/organism models (e.g., E. coli K-12 for glycolysis studies).
- Intervention : Define this compound concentrations (e.g., 0.1–10 mM) and exposure times .
- Comparison : Include controls with equimolar inorganic phosphate to isolate phosphorylation effects .
- Outcome : Predefine endpoints (e.g., lactate dehydrogenase activity inhibition ≥50%) .
Q. How should researchers address ethical considerations in this compound-related animal studies?
Methodological Answer: Align with FINER criteria :
- Feasibility : Ensure dosing regimens comply with institutional animal welfare guidelines (e.g., ≤100 mg/kg in rodents) .
- Ethical review : Submit protocols to IACUC, emphasizing minimization of invasive sampling .
- Data transparency : Share raw metabolomics data via repositories like MetaboLights to reduce redundant experimentation .
Data Interpretation & Gaps
Q. What statistical methods are robust for analyzing this compound's dose-dependent effects in heterogeneous cell populations?
Methodological Answer: Use mixed-effects models to account for:
Q. How can cross-disciplinary approaches enhance this compound research?
Methodological Answer: Integrate techniques from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
